Lerociclib

Description

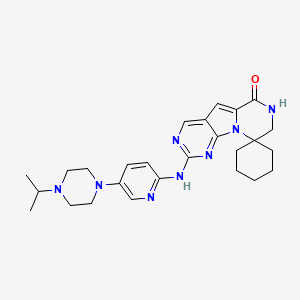

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJRHEKCFKOVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628256-23-4 | |

| Record name | Lerociclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lerociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEROCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lerociclib: A Technical Guide to Molecular Targets and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerociclib (G1T38) is an orally bioavailable, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] By targeting the CDK4/6-Retinoblastoma (Rb) axis, this compound induces a G1 cell cycle arrest, thereby inhibiting the proliferation of tumor cells.[2] This technical guide provides an in-depth overview of this compound's molecular targets, its mechanism of action on downstream signaling pathways, quantitative efficacy data from preclinical and clinical studies, and detailed protocols for key experimental assays.

Molecular Targets of this compound

This compound's primary molecular targets are CDK4 and CDK6. It exhibits high potency and selectivity for these two kinases, which are essential for the G1 to S phase transition in the cell cycle.[3] The inhibitory activity of this compound is critical in cancers where the CDK4/6 pathway is overactive, leading to uncontrolled cell division.[1]

Preclinical Potency and Selectivity

Biochemical assays have demonstrated this compound's potent inhibition of CDK4 and CDK6. The selectivity for CDK4/6 over other kinases, such as CDK9, minimizes off-target effects.[3]

| Target Complex | IC₅₀ (Inhibitory Concentration, 50%) | Reference |

| CDK4/Cyclin D1 | 1 nM | [3] |

| CDK6/Cyclin D3 | 2 nM | [3] |

| Cellular Assay | EC₅₀ (Effective Concentration, 50%) | Reference |

| G1 Arrest (in CDK4/6-dependent cells) | ~20 nM | [3] |

Downstream Signaling Pathway

This compound exerts its anti-proliferative effects by modulating the canonical CDK4/6-Rb signaling pathway, a central checkpoint controlling cell cycle progression.

-

Inhibition of CDK4/6: In growing cells, mitogenic signals lead to the formation of active complexes between D-type cyclins and CDK4 or CDK6. This compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.[1]

-

Prevention of Rb Phosphorylation: The primary substrate of active CDK4/6-Cyclin D complexes is the Retinoblastoma tumor suppressor protein (Rb). By inhibiting CDK4/6, this compound prevents the hyperphosphorylation of Rb.[2]

-

E2F Transcription Factor Sequestration: Hypophosphorylated (active) Rb remains bound to the E2F family of transcription factors. This sequestration prevents E2F from activating the transcription of genes required for S-phase entry, such as those involved in DNA replication.[4]

-

G1 Cell Cycle Arrest: The inability to transcribe S-phase genes results in the cell arresting in the G1 phase of the cell cycle, thereby halting proliferation.[2]

Caption: this compound's mechanism of action on the CDK4/6-Rb signaling pathway.

Clinical Efficacy Data

This compound, in combination with endocrine therapy, has demonstrated significant efficacy in phase III clinical trials for HR+/HER2- advanced or metastatic breast cancer.

LEONARDA-1: this compound + Fulvestrant

This trial evaluated this compound with fulvestrant in patients who had progressed on prior endocrine therapy.[4][5]

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (Investigator) | 11.07 months | 5.49 months | 0.451 (0.311–0.656) | 0.000016 | [4][5] |

| Median PFS (BICR) | Not Reported | Not Reported | 0.353 (0.228–0.547) | 0.000002 | [5][6] |

| ORR (Investigator) | 23.4% | 8.7% | - | - | [5] |

| Complete Response | 2.2% | 0% | - | - | [5] |

PFS: Progression-Free Survival; BICR: Blinded Independent Central Review; ORR: Objective Response Rate; CI: Confidence Interval.

LEONARDA-2: this compound + Letrozole

This trial assessed this compound with letrozole as a first-line therapy for advanced or metastatic disease.[7]

| Endpoint | This compound + Letrozole | Placebo + Letrozole | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS (Investigator) | Not Reached | 16.56 months | 0.464 (0.293-0.733) | 0.0004 | [7] |

| ORR (Measurable Disease) | 62.3% | 48.5% | - | - | [7] |

Experimental Protocols

Verifying the mechanism and efficacy of a CDK4/6 inhibitor like this compound involves several key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CDK4/6 complexes. A common method is a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity consumes ATP, converting it to ADP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. Higher kinase inhibition by this compound results in more ATP remaining and a stronger luminescent signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer.

-

Prepare a solution containing the substrate (e.g., a synthetic Rb C-terminal fragment peptide) and ATP in kinase buffer.

-

Prepare the purified recombinant enzyme (e.g., CDK4/Cyclin D1) in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).

-

Add 2 µL of the enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and measure remaining ATP by adding 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™).

-

Incubate at room temperature for 10-40 minutes as per the reagent manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).

-

Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Phospho-Rb Western Blot

This assay confirms target engagement within cancer cells by measuring the reduction in Rb phosphorylation at CDK4/6-specific sites (e.g., Ser780) following treatment with this compound.

Protocol Outline:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at >10,000 x g for 10 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., p-Rb Ser780) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the G1 arrest induced by this compound.

Protocol Outline:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice or at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission.

-

Acquire data for at least 10,000-20,000 single-cell events.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A dose-dependent increase in the G1 population indicates cell cycle arrest.

-

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Lerociclib: A Preclinical Technical Guide to a Novel CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib (formerly G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound is under investigation as a monotherapy and in combination with other targeted agents across a spectrum of malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[1][2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3]

References

- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-proliferative Activity of Lerociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib (also known as G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] this compound's mechanism of action involves binding to CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3] This action blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the inhibition of cancer cell proliferation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Biochemical Potency of this compound

This compound demonstrates high potency against its primary targets, CDK4 and CDK6, with significantly less activity against other kinases, highlighting its selectivity.

| Target | IC50 (nM) |

| CDK4/CyclinD1 | 1 |

| CDK6/CyclinD3 | 2 |

| CDK9/cyclin T | 28 |

| CDK2/cyclin E | 3600 |

| CDK2/cyclin A | 1500 |

Table 1: Biochemical IC50 values of this compound against various cyclin-dependent kinases. Data sourced from multiple preclinical studies.[2][4]

Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits robust anti-proliferative effects across a diverse range of cancer cell lines, inducing a sustained G1 cell cycle arrest. The half-maximal effective concentration (EC50) for this anti-proliferative activity is in the nanomolar range for sensitive cell lines.

| Cell Line | Cancer Type | Rb Status | EC50 (nM) |

| SupT1 | Leukemia | Competent | 23 |

| Daudi | Lymphoma | Competent | 31 |

| MV-4-11 | Leukemia | Competent | 31 |

| BV173 | Leukemia | Competent | 32 |

| Tom-1 | Leukemia | Competent | 38 |

| NALM-1 | Leukemia | Competent | 46 |

| MCF7 | Breast Cancer | Competent | 99 |

| ZR-75-1 | Breast Cancer | Competent | 100 |

| A2058 | Melanoma | Competent | 114 |

| WM2664 | Melanoma | Competent | 20 |

| H69 | Lung Cancer | Deficient | >1000 |

Table 2: EC50 concentrations of this compound (G1T38) in a panel of tumorigenic cell lines. The anti-proliferative activity was assessed using the CellTiter-Glo® assay.[1]

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol outlines the determination of the anti-proliferative activity of this compound using a luminescence-based cell viability assay, such as CellTiter-Glo®.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (G1T38)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 1,000 to 20,000 cells per well, depending on the cell line's growth characteristics.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is from 1 nM to 10 µM.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 4 to 6 days.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Determine the EC50 value using a non-linear regression curve fit.

-

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (G1T38)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G1, S, G2/M phases).

-

Western Blot Analysis of Rb Phosphorylation

This protocol details the detection of total and phosphorylated Rb protein levels by western blotting to confirm the mechanism of action of this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (G1T38)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-total Rb, anti-phospho-Rb [e.g., Ser780, Ser807/811])

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Protein Extraction:

-

Treat cells with this compound (e.g., 30-1000 nM) for a specified time (e.g., 1, 16, or 24 hours).

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Rb and phospho-Rb overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of total and phosphorylated Rb.

-

Mandatory Visualization

CDK4/6 Signaling Pathway

This compound targets the core of the cell cycle machinery. In normal cell cycle progression, mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Rb protein, causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This compound inhibits the kinase activity of CDK4/6, thereby preventing Rb phosphorylation and keeping E2F in an inactive state, which results in G1 cell cycle arrest.

References

- 1. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. g1therapeutics.com [g1therapeutics.com]

G1 Phase Cell Cycle Arrest Induced by Lerociclib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lerociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), and its mechanism of inducing G1 phase cell cycle arrest. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to this compound and its Mechanism of Action

This compound (also known as G1T38) is an orally bioavailable small molecule that selectively targets CDK4 and CDK6.[1] These serine/threonine kinases are crucial regulators of cell cycle progression, particularly the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs.[2] In many cancer types, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2][3]

The primary mechanism of action of this compound involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[4] The binding of D-type cyclins to CDK4/6 forms an active complex that phosphorylates and inactivates Rb.[4][5] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb's inhibitory function on E2F. This leads to a halt in cell cycle progression at the G1 checkpoint, a phenomenon known as G1 phase cell cycle arrest.[1][2][6] This suppression of DNA replication ultimately decreases tumor cell proliferation.[1]

Quantitative Data on this compound's Activity

The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data related to its activity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | 1 | [7] |

| CDK6/Cyclin D3 | 2 | [7] |

| CDK9/Cyclin T | 28 | [7] |

| CDK2-E | 3600 | [8] |

| CDK2-A | 1500 | [8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Efficacy of this compound in Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer (LEONARDA-1 Phase III Trial)

| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 11.07 months | 5.49 months | 0.451 (0.311–0.656) | 0.000016 | [7][9] |

| Objective Response Rate (ORR) | 23.4% | 8.7% | - | - | [7] |

| Complete Response (CR) | 2.2% | 0% | - | - | [7] |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Induced G1 Arrest

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and subsequent G1/S phase transition.

Experimental Workflow for Assessing this compound's Effect on Cell Cycle

Caption: A typical workflow for studying this compound's impact on the cell cycle, from cell culture to data analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced G1 phase arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells (e.g., PANC-1) in a 10 cm dish at a density of 2 x 10^6 cells per dish and incubate for 24 hours.[11] Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).[11]

-

Cell Harvesting: Trypsinize and collect the cells.[11] Wash the cells with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[10][12]

-

Fixation: Resuspend the cell pellet in 1 ml of chilled 70% ethanol while gently vortexing to prevent clumping.[12] Fix the cells overnight at 4°C or for at least 2 hours at -20°C.[11][13]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.[12] Resuspend the cells in a PI staining solution containing RNase A.[11] Incubate for 30 minutes at 37°C in the dark.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[11] The data is then analyzed using appropriate software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Western Blotting for Cell Cycle Proteins

This protocol is used to detect the levels of specific proteins involved in the cell cycle, such as Cyclin D1, CDK4, CDK6, total Rb, and phosphorylated Rb (pRb).

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][14]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6) overnight at 4°C.[4][14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize by autoradiography or a digital imaging system.[14] Use a loading control, such as β-actin, to ensure equal protein loading.[15]

Cell Synchronization

To study the effects of this compound on a specific phase of the cell cycle, it is often necessary to first synchronize the cell population.

Principle: Cell synchronization methods arrest cells at a specific point in the cell cycle.[16]

Methods:

-

Serum Starvation for G1 Arrest: Incubate cells in a serum-free medium for 24-72 hours.[16][17] The lack of growth factors in the serum causes cells to arrest in the G1 phase.[17]

-

Double Thymidine Block for G1/S Boundary Arrest: Thymidine is an inhibitor of DNA synthesis.[17] A double thymidine block synchronizes cells at the G1/S boundary.[17][18]

-

Add thymidine (e.g., 2 mM) to the cell culture and incubate for 16-20 hours.[12][16]

-

Wash the cells and incubate in fresh medium for approximately 8-9 hours to release them from the block.[16][17]

-

Add thymidine again and incubate for another 16 hours.[16]

-

Release the cells from the second block by washing and adding fresh medium. The cells will then proceed synchronously through the cell cycle.[19]

-

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively induces G1 phase cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, has been well-characterized through various in vitro and in vivo studies. The quantitative data from clinical trials further support its efficacy in the treatment of certain cancers, particularly HR+/HER2- breast cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this compound and other CDK4/6 inhibitors. The continued study of these targeted therapies is crucial for advancing cancer treatment and overcoming drug resistance.

References

- 1. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. onclive.com [onclive.com]

- 7. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. g1therapeutics.com [g1therapeutics.com]

- 9. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procedure and precautions of cell cycle detection [elabscience.com]

- 11. Cell cycle arrest assay [bio-protocol.org]

- 12. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Chemical Profile of Lerociclib (G1T38): A Potent and Selective CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Lerociclib (G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which has been under extensive investigation as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the discovery, chemical structure, mechanism of action, and preclinical data of this compound.

Discovery and Development

This compound was developed by G1 Therapeutics.[3] The discovery process stemmed from the further development of a tricyclic lactam scaffold, which had previously yielded Trilaciclib (G1T28), an intravenous CDK4/6 inhibitor.[4] Through medicinal chemistry efforts focused on creating an oral agent with favorable physicochemical and pharmacokinetic properties, this compound was identified as a lead candidate for development as an oral antineoplastic agent.[4]

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C26H34N8O.[1] Its chemical structure is characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one core.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[[5-(4-propan-2-ylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | PubChem[1] |

| Molecular Formula | C26H34N8O | PubChem[1] |

| Molecular Weight | 474.6 g/mol | PubChem[1] |

| CAS Number | 1628256-23-4 | PubChem[1] |

| Canonical SMILES | CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | PubChem[1] |

Mechanism of Action: Targeting the Cell Cycle

This compound selectively targets CDK4 and CDK6, two key serine/threonine kinases that regulate the G1-S phase transition of the cell cycle.[1][3] In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3]

This compound's mechanism of action involves:

-

Inhibition of CDK4/6: this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.

-

Prevention of Rb Phosphorylation: By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4]

-

G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. This leads to a G1 phase arrest.[4][5]

Caption: CDK4/6 Signaling Pathway and Inhibition by this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective inhibition of CDK4 and CDK6 in biochemical assays.[2][6][7] It also shows potent anti-proliferative activity in various cancer cell lines that are dependent on the CDK4/6 pathway for growth.[4]

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 / EC50 | Notes | Source |

| CDK4/CyclinD1 | 1 nM | Biochemical Assay | [2][6] |

| CDK6/CyclinD3 | 2 nM | Biochemical Assay | [2][6] |

| CDK9/cyclin T | 28 nM | Biochemical Assay | [7] |

| WM2664 (Melanoma) | ~20 nM | G1 Arrest (EC50) | [6] |

| Rb-competent cell lines | <100 nM | Proliferation (EC50) | [2] |

| Rb-null cell lines | >3 µM | Proliferation (EC50) | [2] |

In Vivo Activity

In vivo studies using xenograft models have shown that oral administration of this compound leads to significant and durable tumor growth inhibition.[2][4]

Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Source |

| MCF7 Xenograft | This compound (daily) | 10 | ~12% | [2] |

| MCF7 Xenograft | This compound (daily) | 50 | ~74% | [2] |

| MCF7 Xenograft | This compound (daily) | 100 | ~90% | [2] |

| HER2+ Breast Cancer | This compound (21 days) | Not specified | 8% tumor regression | [2] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cells (e.g., SupT1, Daudi, MCF7, ZR-75-1, A2058, WM2664, H69, MV-4-11, BV173, Tom-1, NALM-1) are seeded in 96-well plates at a density of 1,000 to 20,000 cells per well, depending on the cell line.[2]

-

After 24 hours of incubation to allow for cell attachment, the cells are treated with this compound at a nine-point dose concentration range, typically from 1 nM to 10 µM.[2]

-

The plates are incubated for an additional 4 to 6 days.[2]

-

Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Data is analyzed using statistical software (e.g., GraphPad Prism) to determine the EC50 values.[2]

Caption: Workflow for In Vitro Cell Viability Assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

Methodology:

-

Female immunodeficient mice (e.g., athymic nude mice) are subcutaneously implanted with a suspension of human cancer cells (e.g., MCF7).

-

Tumors are allowed to grow to a predetermined average size (e.g., 100-150 mm³).[6]

-

Mice are randomized into treatment and control (vehicle) groups.

-

This compound is administered orally, typically once daily, at various doses (e.g., 10, 50, 100 mg/kg).[2]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 27 days).[2][6]

-

At the end of the study, tumors may be excised for further analysis (e.g., Western blot for Rb phosphorylation).

Western Blot for Rb Phosphorylation

Objective: To confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of its downstream target, Rb.

Methodology:

-

CDK4/6-dependent cells (e.g., WM2664) are treated with varying concentrations of this compound (e.g., up to 300 nM) for a specified time (e.g., 24 hours).[4]

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb) and total Rb. A loading control antibody (e.g., α-tubulin) is also used.[4]

-

The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the pRb band is compared to the total Rb and loading control bands to determine the extent of inhibition.

Conclusion

This compound (G1T38) is a potent and selective oral CDK4/6 inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its well-defined mechanism of action, involving the induction of G1 cell cycle arrest through the inhibition of Rb phosphorylation, makes it a promising therapeutic agent. The data summarized herein provides a comprehensive overview for researchers and drug development professionals interested in the continued investigation and clinical application of this compound.

References

- 1. This compound | C26H34N8O | CID 86269224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (G1T38) | inhibitor of CDK4/6 | CAS 1628256-23-4 | Buy this compound (G1T38) from Supplier InvivoChem [invivochem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Lerociclib's Selectivity for CDK4 vs. CDK6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of lerociclib, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). A comprehensive understanding of the differential inhibitory activity of this compound against these two closely related kinases is crucial for elucidating its mechanism of action, predicting clinical efficacy, and understanding its safety profile. This document details the quantitative measures of selectivity, the experimental protocols used for their determination, and the underlying signaling pathway.

Core Data: Biochemical Potency of this compound

The cornerstone of understanding this compound's selectivity lies in its half-maximal inhibitory concentration (IC50) values against the target kinases. Biochemical assays, utilizing purified recombinant enzymes, provide a direct measure of the compound's intrinsic inhibitory potential.

Table 1: this compound Biochemical IC50 Data

| Target Complex | IC50 (nM) |

| CDK4/cyclin D1 | 1 |

| CDK6/cyclin D3 | 2 |

| CDK9/cyclin T | 28 |

Data sourced from a 2025 study published in Nature Communications.[1]

As indicated in Table 1, this compound is a highly potent inhibitor of both CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values in the low nanomolar range.[1] The data demonstrates a slight preferential activity towards CDK4, with a twofold lower IC50 value compared to CDK6. This subtle difference in potency is a key characteristic of its selectivity profile. For context, its potency against other kinases, such as CDK9, is significantly lower, highlighting its selectivity for the CDK4/6 subfamily.[1]

The CDK4/6 Signaling Pathway

This compound exerts its therapeutic effect by modulating the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining its inhibitory grip on E2F and inducing a G1 cell cycle arrest.

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

Biochemical Kinase Assays

These assays measure the direct inhibition of purified CDK4/cyclin D1 and CDK6/cyclin D3 enzyme activity by this compound. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Principle: The kinase activity is determined by measuring the amount of ADP produced, which is then converted to ATP and detected using a luciferase/luciferin reaction. A decrease in signal in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

-

Kinase substrate (e.g., a fragment of the Rb protein)

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the CDK4/cyclin D1 and CDK6/cyclin D3 enzymes to the working concentration in kinase assay buffer. Prepare a substrate/ATP mix in the same buffer.

-

Reaction Setup: In a 384-well plate, add the diluted this compound solution. Add the diluted enzyme solution to each well, except for the "no enzyme" control wells.

-

Initiation of Reaction: Add the substrate/ATP mix to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Cell-Based Assays

Cell-based assays are critical for confirming the activity of this compound in a more physiologically relevant context. These assays typically measure the inhibition of cell proliferation or the modulation of a downstream biomarker, such as Rb phosphorylation.

1. Rb Phosphorylation Assay (Western Blot or In-Cell Western)

Principle: This assay directly measures the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811) in cancer cell lines treated with this compound. A reduction in phosphorylated Rb indicates target engagement and inhibition of CDK4/6 activity.

Materials:

-

Cancer cell line expressing wild-type Rb (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-loading control like β-actin)

-

Secondary antibodies (HRP-conjugated for Western Blot, fluorescently-labeled for In-Cell Western)

-

SDS-PAGE gels and Western blotting equipment or microplates and an imaging system for In-Cell Western.

Procedure (Western Blot):

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb, total Rb, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals.

2. Cell Proliferation/Viability Assays

Principle: These assays assess the impact of this compound on the proliferation of cancer cell lines. It is crucial to select an appropriate assay methodology, as some can produce misleading results with CDK4/6 inhibitors.

-

Recommended Method (DNA-based or Cell Counting): These methods directly measure the number of cells or the DNA content, which accurately reflects the cytostatic effect of G1 arrest induced by CDK4/6 inhibitors. Examples include CyQUANT™ assays or automated cell counting.

-

Cautionary Method (ATP-based): Assays like CellTiter-Glo® measure cellular ATP levels as a proxy for cell viability. However, cells arrested in G1 by CDK4/6 inhibitors often increase in size and ATP content per cell, which can mask the anti-proliferative effect and lead to an overestimation of the IC50 value.[1][2]

Procedure (General):

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Compound Treatment: After cell adherence, treat with a serial dilution of this compound.

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).

-

Assay Readout: Perform the chosen assay (e.g., add a DNA-binding fluorescent dye and read fluorescence, or lyse cells and measure ATP levels).

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated controls and determine the IC50 values.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the CDK4/6 selectivity of a compound like this compound.

Caption: Workflow for assessing the CDK4 vs. CDK6 selectivity of this compound.

References

- 1. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Lerociclib: A Technical Guide to Overcoming Endocrine Resistance in HR+/HER2- Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Lerociclib, a highly selective, next-generation CDK4/6 inhibitor, and its role in treating endocrine-resistant, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. It consolidates preclinical data and pivotal clinical trial results, focusing on the mechanism of action, experimental protocols, and clinical efficacy.

Introduction: The Challenge of Endocrine Resistance

Endocrine therapy (ET) is the cornerstone of treatment for HR+ advanced breast cancer (ABC), which accounts for over 70% of cases.[1] However, a significant challenge is the eventual development of primary or acquired resistance to these treatments, leading to disease progression.[1] The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical downstream signaling node that is often dysregulated in endocrine-resistant cancers, making it a key therapeutic target.[2]

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment landscape by blocking cell cycle progression at the G1-S checkpoint.[2][3] When combined with endocrine therapy, they have demonstrated a significant improvement in progression-free survival (PFS).[2][4] this compound (GB491) is a potent and highly selective oral CDK4/6 inhibitor designed to offer robust anti-tumor activity with a differentiated safety profile.[1][5][6] This guide details the scientific basis and clinical evidence supporting this compound's role in overcoming endocrine resistance.

Mechanism of Action: Dual Blockade of Mitogenic Signaling

This compound's therapeutic effect stems from its specific inhibition of CDK4 and CDK6. In HR+ breast cancer, estrogen signaling via the estrogen receptor (ER) drives the transcription of genes like CCND1, which encodes Cyclin D1.[4] Cyclin D1 then complexes with and activates CDK4/6. This active complex phosphorylates the retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression from the G1 to the S phase of the cell cycle.[3]

In endocrine-resistant states, this pathway can be reactivated through various mechanisms, rendering anti-estrogen therapies less effective. This compound directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[1][3] This action is synergistic with endocrine agents like fulvestrant, which degrade the estrogen receptor. The dual blockade effectively shuts down two key drivers of cancer cell proliferation.

Caption: Signaling pathway showing dual inhibition by endocrine therapy and this compound.

Preclinical Evidence

Preclinical studies have established the potent anti-tumor activity of this compound, particularly in combination with other agents in endocrine-resistant models.

Experimental Protocol: In Vivo Xenograft Models A key study evaluated the combination of G1T48 (an oral selective estrogen receptor degrader, SERD) and this compound in animal models of endocrine-resistant breast cancer.[7]

-

Models: Ovariectomized female nude mice were implanted with either estrogen-dependent MCF7 human breast cancer cells or tamoxifen-resistant (TamR) xenograft tumors.[8]

-

Treatment Arms: Mice were randomized to receive vehicle, this compound (50 mg/kg), G1T48 (30 or 100 mg/kg), or the combination of both agents.[8] Treatments were administered orally on a daily basis for 28 days.

-

Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. Statistical analysis (2-way ANOVA) was used to compare treatment effects.[8]

Results Summary In both estrogen-dependent and tamoxifen-resistant xenograft models, the combination of G1T48 and this compound resulted in significantly greater tumor growth inhibition compared to either agent alone.[7] This demonstrates a potent synergistic effect and provides a strong rationale for combining this compound with endocrine therapy to overcome resistance.

| Preclinical Model | Treatment | Outcome | Reference |

| Tamoxifen-Resistant (TamR) Xenograft | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significantly increased tumor growth inhibition vs. monotherapy | [7][8] |

| Estrogen-Dependent (MCF7) Xenograft | This compound (50 mg/kg) + G1T48 (30 mg/kg) | Significantly increased tumor growth inhibition vs. monotherapy | [8] |

| In Vitro Cell Lines | This compound | Potent inhibitor of Rb phosphorylation, inducing G1 arrest | [1] |

Clinical Validation: The LEONARDA-1 Phase III Trial

The LEONARDA-1 trial was a pivotal study designed to evaluate the efficacy and safety of this compound in patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[5][6]

Experimental Protocol: LEONARDA-1

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[5][9]

-

Patient Population: The trial enrolled 275 pre/peri-menopausal and postmenopausal patients with HR+/HER2-, locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[5][9] Patients were allowed one prior line of chemotherapy for metastatic disease.[9]

-

Randomization: Patients were randomized on a 1:1 basis.[5][6]

-

Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[9]

-

Secondary Endpoints: Included PFS assessed by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), and safety.[5][6]

Caption: Workflow of the LEONARDA-1 Phase III clinical trial.

Efficacy Data

The addition of this compound to fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival.[5][6] The median PFS was more than doubled in the this compound arm compared to the placebo arm.[9] This benefit was consistent across key patient subgroups, including those with visceral metastases and primary endocrine resistance.[1]

Table 1: LEONARDA-1 Efficacy Results

| Endpoint | This compound + Fulvestrant (n=137) | Placebo + Fulvestrant (n=138) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Median PFS (Investigator) | 11.07 months | 5.49 months | 0.451 (0.311 - 0.656) | P = 0.000016 |

| Median PFS (BICR) | Not Reported | Not Reported | 0.353 (0.228 - 0.547) | P = 0.000002 |

| ORR (Measurable Disease) | 26.9% | 9.9% | N/A | <0.001 |

| Disease Control Rate (DCR) | Not Reported | Not Reported | N/A | N/A |

| Clinical Benefit Rate (CBR) | Not Reported | Not Reported | N/A | N/A |

Data sourced from LEONARDA-1 publications.[1][5][9]

Safety and Tolerability Profile

This compound plus fulvestrant demonstrated a manageable and tolerable safety profile.[9] The most common adverse events (AEs) were hematological, primarily neutropenia, which is a known class effect of CDK4/6 inhibitors.[9] Importantly, rates of severe non-hematological toxicities like diarrhea were very low, and the treatment discontinuation rate due to AEs was minimal.[9]

Table 2: Key Adverse Events (AEs) in LEONARDA-1 | Adverse Event | this compound + Fulvestrant | Placebo + Fulvestrant | | :--- | :--- | :--- | | Any Grade (%) | Grade 3/4 (%) | Any Grade (%) | Grade 3/4 (%) | | Neutropenia | 90.5% | 46.7% | 4.3% | 0% | | Leukopenia | 86.9% | Not Reported | 6.5% | Not Reported | | Anemia | 34.3% | Not Reported | 10.1% | Not Reported | | Thrombocytopenia | 19.7% | Not Reported | 3.6% | Not Reported | | Diarrhea | 19.7% | 0% | 3.6% | Not Reported | | Discontinuation due to AEs | 0.7% | N/A | 0% | N/A | Data sourced from ASCO 2023 presentation of LEONARDA-1.[9]

Conclusion and Future Directions

The cumulative evidence from preclinical models and the pivotal LEONARDA-1 trial strongly supports the role of this compound in overcoming endocrine resistance. The combination of this compound with fulvestrant provides a significant clinical benefit for patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[5][10]

Key Takeaways:

-

Potent Efficacy: this compound significantly prolongs progression-free survival in an endocrine-resistant population.[5][6]

-

Manageable Safety: The safety profile is consistent with the CDK4/6 inhibitor class, characterized primarily by manageable neutropenia and a low incidence of severe gastrointestinal toxicity.[9]

-

New Treatment Option: These findings establish this compound plus fulvestrant as an important treatment option for patients with endocrine-resistant HR+/HER2- advanced breast cancer.[5]

Future research will continue to explore mechanisms of acquired resistance to CDK4/6 inhibitors themselves and investigate novel combination strategies to further improve outcomes for patients with advanced breast cancer.[11][12]

References

- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial [ideas.repec.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. HR+ HER2- Breast Cancer [resources.advancedpractitioner.com]

- 11. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]

- 12. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Lerociclib: Expanding the Therapeutic Horizon Beyond Breast Cancer

A Technical Guide on the Preclinical and Translational Potential of a Novel CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerociclib (G1T38), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant promise in the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[1] However, the foundational role of the CDK4/6-retinoblastoma (Rb) pathway in cell cycle progression suggests a broader therapeutic potential across a spectrum of malignancies. This technical guide synthesizes the available preclinical and translational data on the application of this compound in cancers other than breast cancer. We delve into its mechanism of action, present quantitative data from in vitro and in vivo studies in various cancer models, and provide detailed experimental protocols for key assays. Furthermore, we visualize the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals exploring the expanding therapeutic landscape of this compound.

Introduction: The Rationale for Exploring this compound Beyond Breast Cancer

The aberrant activation of the CDK4/6-Cyclin D-Rb-E2F signaling axis is a hallmark of numerous cancers, leading to uncontrolled cell proliferation.[1] By selectively inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and inducing a G1 cell cycle arrest.[1][2] This fundamental mechanism of action provides a strong rationale for investigating this compound's efficacy in a variety of tumor types that are dependent on this pathway for their growth and survival. Preclinical evidence has already suggested the potential of this compound in non-small cell lung cancer (NSCLC), melanoma, leukemia, and lymphoma.[2][3]

Mechanism of Action: The Core Signaling Pathway

This compound exerts its anti-tumor effects by targeting the key regulators of the G1-S phase transition of the cell cycle. The canonical pathway involves the inhibition of CDK4 and CDK6, leading to the downstream effects on cell proliferation.

Preclinical Efficacy of this compound in Non-Breast Cancer Models

Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have demonstrated the potential of this compound (G1T38) in NSCLC models, particularly in combination with targeted therapies. In patient-derived NSCLC xenografts, this compound showed significant tumor growth inhibition, especially in lung adenocarcinomas with oncogenic alterations in KRAS, EGFR, BRAF, and ALK.[4]

Table 1: Preclinical Efficacy of this compound (G1T38) in NSCLC Xenograft Models [4]

| Xenograft Model | Oncogenic Driver | Treatment | Tumor Growth Inhibition (TGI) |

| H1975 | EGFR L858R/T790M | G1T38 + Erlotinib | 77% (after 18 days) |

| H1975 | EGFR L858R/T790M | G1T38 + Afatinib | Delayed resistance & stabilized tumor growth |

| EGFR-mutant | - | G1T38 + Osimertinib | Significantly enhanced TGI vs. monotherapy |

These findings provided the rationale for a clinical trial of this compound in combination with osimertinib in patients with EGFR-mutant NSCLC (NCT03455829).[4]

Melanoma

In preclinical models of melanoma, this compound (G1T38) has shown anti-proliferative effects.[2] The dysregulation of the CDK4/6 pathway is a frequent event in melanoma, providing a strong basis for the use of CDK4/6 inhibitors.[5]

Hematological Malignancies

In vitro studies have indicated that this compound (G1T38) can inhibit cell proliferation in various leukemia and lymphoma cell lines.[2]

Prostate Cancer

Daily oral administration of this compound led to significant, durable, and dose-dependent inhibition of tumor growth in prostate cancer xenograft models.[1]

Experimental Protocols

In Vivo Xenograft Studies

The following protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

References

- 1. This compound plus fulvestrant in patients with HR+/HER2− locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy: LEONARDA-1 a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical development of G1T38: A novel, potent and selective inhibitor of cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with CDK4/6 sensitive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CDK4/6 Inhibitors in Melanoma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Potency of Lerociclib in Breast Cancer Cells: An Application Note on IC50 Determination in MCF-7 Cells

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative breast cancer, the selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone of treatment. Lerociclib (G1T38) is a potent and selective oral CDK4/6 inhibitor that has demonstrated significant anti-tumor activity. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the widely used MCF-7 human breast cancer cell line, a critical step in preclinical drug evaluation.

This compound targets the CDK4/6 pathway, which is a key driver of cell cycle progression. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent inhibition of cancer cell proliferation.[1] In vitro enzymatic assays have shown that this compound is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values of 1 nM and 2 nM, respectively.[1]

This document outlines the materials and methods required for researchers, scientists, and drug development professionals to accurately determine the cell-based IC50 of this compound in MCF-7 cells, providing a foundation for further investigation into its therapeutic potential.

Data Presentation: this compound Potency and Comparative Analysis

The following table summarizes the known biochemical potency of this compound and provides a comparative overview of the cell-based IC50 values for other commercially available CDK4/6 inhibitors in MCF-7 cells. This data is essential for contextualizing the activity of this compound.

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | CDK4/Cyclin D1 | 1 | - | Biochemical | [1] |

| CDK6/Cyclin D3 | 2 | - | Biochemical | [1] | |

| Palbociclib | CDK4/6 | 79.4 | MCF-7 | HTRF Assay (pRb) | Revvity Application Note |

| Ribociclib | CDK4/Cyclin D1 | 10 | - | Biochemical | |

| CDK6/Cyclin D3 | 39 | - | Biochemical |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

References

Application Notes and Protocols for Lerociclib Treatment of Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lerociclib (also known as G1T38) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their overactivity is a common feature in many types of cancer, leading to uncontrolled cell proliferation.[3][4] this compound works by binding to CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action halts the progression of the cell cycle from the G1 to the S phase, inducing cell cycle arrest and suppressing tumor cell proliferation.[1][5] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess its therapeutic potential.

Signaling Pathway of this compound

This compound targets the core machinery of the cell cycle. In many cancer cells, mitogenic signals lead to the upregulation of Cyclin D. Cyclin D then forms a complex with CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the transcription factor E2F, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[5][6] this compound inhibits the kinase activity of the CDK4/6-Cyclin D complex, thus pRb remains in its active, hypophosphorylated state, bound to E2F. This prevents the G1-S transition and results in a G1 cell cycle arrest.[1][3]

Caption: Mechanism of action of this compound on the CDK4/6 signaling pathway.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Cell Line Context | Reference |

| CDK4/Cyclin D1 | 1 | Biochemical Assay | [2] |

| CDK6/Cyclin D3 | 2 | Biochemical Assay | [2] |

| CDK9/Cyclin T | 28 | Biochemical Assay | [5] |

| WM2664 (Melanoma) | ~20 (EC50) | Cell-based G1 arrest | [2] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

General Cell Culture and Maintenance

-

Cell Lines: Select appropriate cancer cell lines for study (e.g., HR+/HER2- breast cancer lines like MCF7, or sarcoma lines like U-2 OS and MG-63).[6][7]

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability / Proliferation Assay

This protocol determines the effect of this compound on cell proliferation and helps calculate the IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.01 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 to 120 hours).[8]

-

Viability Assessment (using Crystal Violet):

-

Gently wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash away excess stain with water and allow the plate to dry.

-

Solubilize the stain with 10% acetic acid or methanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot a dose-response curve (percentage of cell viability vs. log of this compound concentration) to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with this compound at relevant concentrations (e.g., EC50 concentration) and a vehicle control for 24 hours.[2]

-

Cell Harvesting:

-

Collect the culture medium (to include floating cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the cells and combine them with the collected medium.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

-

Fixation: Resuspend the cell pellet in 70% cold ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish the cell cycle phases.

-

Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases. A successful this compound treatment should show an increased percentage of cells in the G1 phase.[2]

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the CDK4/6 pathway.

-